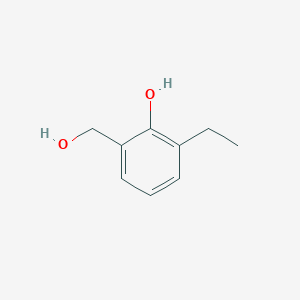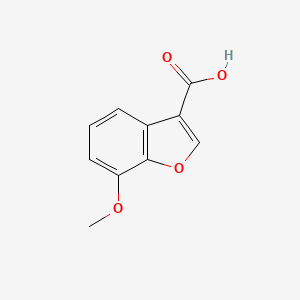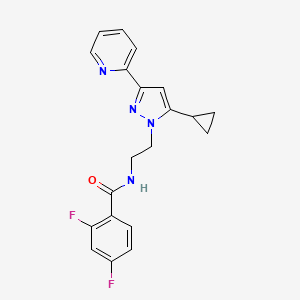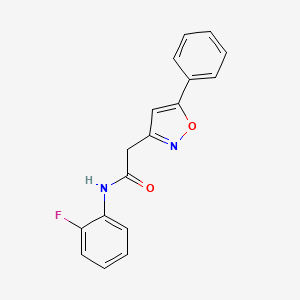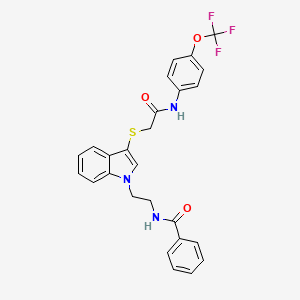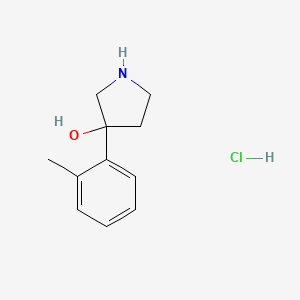![molecular formula C20H19F3N4O2S B2615688 N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide CAS No. 391938-08-2](/img/structure/B2615688.png)
N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide” is a complex organic compound. It contains a benzamide moiety, which is a type of compound that has a benzene ring attached to an amide group . It also contains a 1,2,4-triazole ring, which is a type of heterocyclic compound that contains three nitrogen atoms and two carbon atoms in a five-membered ring. The compound also has a methoxy group (OCH3) and a trifluoromethyl group (CF3), which can significantly affect its chemical properties and biological activity.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques :
- A study by Moreno-Fuquen et al. (2019) discussed an efficient approach for the regioselective synthesis of a related compound, highlighting the strategic use of heterocyclic amide as an intermediate. This process involved microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions, demonstrating an innovative method in the synthesis of triazole derivatives.
Photophysical Properties :
- The research by Padalkar et al. (2015) explored novel triazole derivatives for their blue-emitting fluorophore properties. Their absorption, emission, and quantum yields were evaluated in various solvents. This study is significant for the development of new materials for optoelectronic applications.
Antimicrobial Activities :
- Bektaş et al. (2007) investigated the antimicrobial activities of new 1,2,4-triazole derivatives. Some compounds displayed good to moderate activities against test microorganisms, suggesting potential applications in developing new antimicrobial agents. (Bektaş et al., 2007)
Chemokine Receptor Antagonism :
- Procopiou et al. (2013) conducted a study on indazole arylsulfonamides, a class related to the triazole compounds, focusing on their potential as human CCR4 antagonists. This study highlights the importance of such compounds in medicinal chemistry, particularly in immunology. (Procopiou et al., 2013)
DNA Methylation Inhibition :
- A 2018 study by Hovsepyan et al. focused on synthesizing new 1,2,4-triazole thioether derivatives and examining their anti-tumor activity and effect on the methylation level of tumor DNA. This research is crucial for understanding the role of such compounds in cancer therapy. (Hovsepyan et al., 2018)
Antiviral Activities :
- Hebishy et al. (2020) reported on the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against bird flu influenza H5N1. This indicates the potential use of triazole compounds in combating viral infections. (Hebishy et al., 2020)
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O2S/c1-3-30-19-26-25-17(27(19)15-10-6-7-11-16(15)29-2)12-24-18(28)13-8-4-5-9-14(13)20(21,22)23/h4-11H,3,12H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUIFYRHLAJQSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


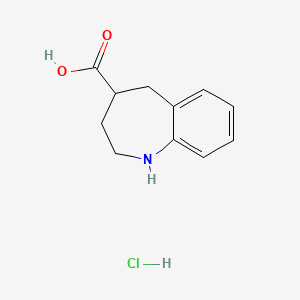
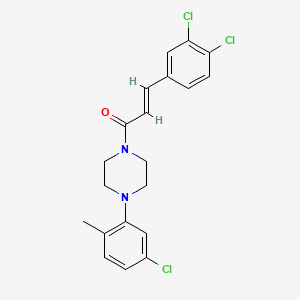
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2615609.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2615610.png)
![4-tert-butyl-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2615613.png)
![Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate](/img/structure/B2615616.png)
![N-(2-ethoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2615617.png)
